molecular formula C24H27NO5 B2524546 3-ethoxy-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid CAS No. 2137510-51-9

3-ethoxy-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B2524546
CAS No.: 2137510-51-9
M. Wt: 409.482
InChI Key: BKLVLQIOXDIYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid is a complex organic compound with a unique structure. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. The compound’s cyclobutane ring and ethoxy group add to its structural complexity, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the cyclobutane ring, followed by the introduction of the Fmoc group. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or dimethylformamide. The final step involves the addition of the ethoxy group under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are essential to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-ethoxy-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethoxy-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the amine group, which can then participate in various biochemical reactions. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-ethoxy-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid lies in its combination of the Fmoc protecting group, the cyclobutane ring, and the ethoxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-ethoxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-4-29-20-13-24(21(26)27,23(20,2)3)25-22(28)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,4,13-14H2,1-3H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLVLQIOXDIYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1(C)C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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